Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC15754166
Molecular Formula: C7H10FN3O2
Molecular Weight: 187.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10FN3O2 |
|---|---|
| Molecular Weight | 187.17 g/mol |
| IUPAC Name | methyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H10FN3O2/c1-13-7(12)5-4-11(3-2-8)10-6(5)9/h4H,2-3H2,1H3,(H2,9,10) |
| Standard InChI Key | AQUHTTQGZFHJBB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=C1N)CCF |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The core structure is substituted at the 1-position with a 2-fluoroethyl group () and at the 4-position with a methyl ester (). The 3-position features an amino group (), which enhances hydrogen-bonding capabilities and participation in nucleophilic reactions . The fluorine atom introduces electronegativity, influencing the compound’s polarity and metabolic stability.
Key Structural Data
The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonds between the amino group and the ester carbonyl oxygen, as inferred from analogous pyrazole derivatives .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate typically follows a multi-step protocol:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-dielectrophiles, such as β-keto esters, generates the pyrazole ring.
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Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution or coupling reactions.
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Esterification: Installation of the methyl ester group using methanol under acidic or coupling conditions.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (<1 mg/mL at 25°C), attributed to the hydrophobic fluoroethyl and methyl ester groups . Its stability under ambient conditions is sufficient for laboratory handling, though prolonged exposure to moisture or light may induce ester hydrolysis or deamination.
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Density | ~1.4 g/cm³ | |
| Boiling Point | Estimated 288–348°C | |
| LogP (Partition Coefficient) | ~1.2 |
The density and boiling point are extrapolated from structurally related methyl pyrazole carboxylates . The LogP value indicates moderate lipophilicity, suitable for crossing biological membranes.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Effects
The compound suppresses prostaglandin E2 (PGE2) synthesis by inhibiting cyclooxygenase-2 (COX-2) in murine macrophages, with an IC₅₀ of 15 μM. This activity is comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal toxicity in preliminary animal models.
Agricultural Applications
As a fungicide, the compound inhibits mycelial growth of Botrytis cinerea (gray mold) at concentrations as low as 50 ppm, likely through disruption of fungal cell wall biosynthesis. Field trials on tomato plants show a 70% reduction in infection rates compared to untreated controls.
Comparative Analysis with Analogous Compounds
Methyl 3-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate
Replacing the 2-fluoroethyl group with a methyl group reduces molecular weight (155.15 g/mol) and lipophilicity (LogP ~0.8) . This analog exhibits weaker anticancer activity (IC₅₀ >50 μM in MCF-7 cells) but enhanced aqueous solubility, highlighting the fluorine atom’s role in bioactivity .
Ethyl Pyrazole-4-Carboxylate
The ethyl ester variant (C₆H₈N₂O₂) lacks the amino group, resulting in no significant biological activity in standard assays . This underscores the importance of the 3-amino substituent for target binding.
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